6-amino-3-benzylbenzo[d]oxazol-2(3H)-one
Overview
Description
6-amino-3-benzylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse pharmacological activities and are commonly found in various natural and synthetic compounds
Mechanism of Action
Target of Action
Similar compounds such as benzothiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (ache) and monoamine oxidase b (mao-b), which play crucial roles in neurodegenerative diseases like alzheimer’s .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets (like ache and mao-b) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways where these enzymes are involved.
Biochemical Pathways
If it acts similarly to benzothiazole derivatives, it might affect the cholinergic signaling pathway by inhibiting ache, and the monoaminergic pathway by inhibiting mao-b . The downstream effects could include changes in neurotransmitter levels and potentially a reduction in the symptoms of neurodegenerative diseases.
Pharmacokinetics
Similar compounds are known to have good bioavailability
Result of Action
If it acts similarly to benzothiazole derivatives, it might lead to a decrease in the activity of ache and mao-b enzymes, potentially reducing the symptoms of neurodegenerative diseases .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c, indicating that temperature and oxygen levels might affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-benzylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with benzyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-benzylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
6-amino-3-benzylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-benzoxazole: Lacks the benzyl group, resulting in different chemical properties and applications.
2-aminobenzoxazole: Similar structure but with the amino group at a different position, leading to variations in reactivity and biological activity.
3-benzyl-1,3-benzoxazole:
Uniqueness
6-amino-3-benzylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-3-benzyl-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-11-6-7-12-13(8-11)18-14(17)16(12)9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUQOYXAQTQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640577 | |
Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017199-00-6 | |
Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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